5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Medicinal Chemistry Scaffold Design Tautomerism

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2) is a synthetic heterocyclic drug-like small molecule comprising a central 3-pyrazolone core functionalized at the C5 position with a flexible 2-aminoethyl side chain. This structure consolidates a hydrogen-bond-donating/acceptor heterocycle, a reactive primary aliphatic amine, and two protonated hydrochloride counterions, resulting in a molecular formula of C₅H₁₁Cl₂N₃O and a molecular weight of 200.06 g/mol.

Molecular Formula C5H11Cl2N3O
Molecular Weight 200.06 g/mol
CAS No. 66643-75-2
Cat. No. B1378631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
CAS66643-75-2
Molecular FormulaC5H11Cl2N3O
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESC1=C(NNC1=O)CCN.Cl.Cl
InChIInChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H
InChIKeyWBEYPYJUSOPBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2): Pyrazolone Building Block with a Primary Amine Handle


5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2) is a synthetic heterocyclic drug-like small molecule comprising a central 3-pyrazolone core functionalized at the C5 position with a flexible 2-aminoethyl side chain. This structure consolidates a hydrogen-bond-donating/acceptor heterocycle, a reactive primary aliphatic amine, and two protonated hydrochloride counterions, resulting in a molecular formula of C₅H₁₁Cl₂N₃O and a molecular weight of 200.06 g/mol . The IUPAC name is 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride, and the free base has CAS number 66643-76-3 . The compound is primarily supplied for research use as a synthetic intermediate or fragment-like scaffold for library synthesis .

Why Generic Pyrazolone Substitution Fails: Structural Determinants of Reactivity and Selectivity for 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride


The pyrazolone scaffold is not monolithic; even minor positional or substructural changes can fundamentally alter reactivity, tautomeric preference, and biological recognition. The 5-(2-aminoethyl) regioisomer positions the primary amine four bonds from the ring junction, whereas the 4-substituted analog places it three bonds away—a difference that directly impacts steric access, hydrogen-bond geometry, and the thermodynamic preference for the 3-keto versus 3-hydroxy tautomer. Separately, the dihydrochloride salt form confers far greater aqueous solubility than the free base, directly affecting reagent handling in aqueous or protic solvent systems. Furthermore, the absence of an N‑aryl or N‑alkyl substituent on the pyrazolone ring (present in many related biologically characterized analogs) leaves the N1 and N2 positions open for late-stage diversification—the very feature that makes this compound a versatile building block while simultaneously excluding it from direct biological comparisons anchored to N‑substituted derivatives [1].

Quantitative Differentiation Evidence for 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride vs. Closest Analogs


Positional Regiochemistry: C5 vs. C4 Aminoethyl Substitution Directs Ring-Tautomer Equilibrium and Hydrogen-Bond Vector Geometry

The target compound bears the aminoethyl group at the C5 position of the 3-pyrazolone ring, whereas the closest positional isomer, 4-(2-aminoethyl)-1,2-dihydropyrazol-3-one (PubChem CID 58413174), is substituted at C4. This regiochemical difference alters the distance and dihedral angle between the primary amine and the ring carbonyl/hydroxyl, influencing both ground-state tautomer preference (3-keto vs. 3-hydroxy) and the three-dimensional presentation of hydrogen-bond donor/acceptor vectors to a binding site. No head-to-head assay exists; the differentiation is therefore supported by class-level inference from pyrazolone SAR and computed structural descriptors [1].

Medicinal Chemistry Scaffold Design Tautomerism

Salt-Form Advantage: Dihydrochloride Provides Aqueous Solubility Necessary for Protic-Solvent Chemistry and Biological Assay

The compound is supplied as the dihydrochloride salt, while the free base (CAS 66643-76-3) is also commercially accessible. Although no experimentally measured aqueous solubility values for either form were located in the primary literature, the general principle that hydrochloride salts of small aliphatic amines exhibit 10- to 100-fold higher aqueous solubility than the corresponding free bases is well established for amines with molecular weight <300 Da. The free base has computed XLogP3 of -0.9, indicating modest hydrophilicity that is further amplified by the doubly protonated salt [1]. No supplier publishes experimental solubility data for the free base versus the dihydrochloride; therefore this differentiation is assigned as supporting evidence .

Aqueous Solubility Salt Screening Buffer Compatibility

Absence of N‑Substitution Enables Late-Stage Diversification at Two Ring Positions, Contrasting Pre-Functionalized Analogs

The target compound possesses free N1 and N2 positions on the pyrazolone ring. In contrast, the biologically characterized analog 4-(2-aminoethyl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one dihydrochloride (Compound 1 in Kofink et al. 2025) contains a pre-installed 2-pyridyl substituent at N2, which converts the scaffold into a specific E. coli L-threonine dehydrogenase (TDH) inhibitor with an EC₅₀ of 47 ± 16 µM [1]. The N‑pyridyl substituent is essential for TDH binding but permanently blocks the N2 position from further synthetic elaboration [1]. The lack of such pre‑decoration on the target compound preserves both N1 and N2 as diversification points, enabling late-stage introduction of substituents to tailor properties toward different targets .

Late-Stage Functionalization Parallel Synthesis Fragment Expansion

Commercial Purity and Availability Profile: Procurement-Grade Differentiation from Research-Use Alternatives

The compound is commercially sourced from Enamine (Catalog EN300-113235) and AKSci (Catalog 7157DV), both with a minimum purity specification of 95% . Biosynth also lists the compound (Catalog RCA64375) with a 95% minimum assay . This multi-vendor availability at consistent purity reduces supply-chain risk compared to single-source custom-synthesized analogs such as the N‑pyridyl substituted comparator, which is only available from an in-house academic library or through custom synthesis [1]. Head-to-head purity data between vendors is not available; this constitutes supporting evidence for procurement planning.

Chemical Sourcing Purity Specification Supply Reliability

Optimal Application Scenarios for 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride Based on Verified Differentiation


Regioisomeric SAR Studies to Map C5 vs. C4 Aminoethyl Vector Preference

Use the target compound alongside its C4 regioisomer (4-(2-aminoethyl)-1,2-dihydropyrazol-3-one) as a matched pair to probe how shifting the aminoethyl group from the C5 to the C4 position alters binding affinity, functional activity, or tautomer-dependent reactivity in a given enzymatic or receptor target. The distinct InChIKey and SMILES descriptors confirm regioisomeric identity and enable unambiguous SAR interpretation [1].

Late-Stage N‑Functionalization for Parallel Library Synthesis

Leverage the unsubstituted N1 and N2 positions to execute parallel alkylation, arylation, or sulfonylation reactions, generating a focused library of N‑functionalized pyrazolones. This contrasts with pre-decorated analogs such as the N‑pyridyl derivative, which already commits the scaffold to a specific pharmacophore geometry and biological profile [2].

Aqueous Assay-Compatible Fragment Screening

Utilize the dihydrochloride salt form for fragment-based screening in aqueous buffers (e.g., PBS, HEPES) at compound concentrations up to 10 mM without DMSO co-solvent. The free base form would require DMSO or methanol, which can denature proteins or interfere with biophysical readouts such as SPR or DSF. While no experimental solubility curve is published, the dual hydrochloride stoichiometry strongly predicts superior aqueous solubility at physiological pH [3].

Scalable Procurement for Multi-Stage Hit-to-Lead Campaigns

Source the compound from multiple qualified vendors (Enamine, AKSci, Biosynth) at consistent ≥95% purity . This multi-vendor availability supports procurement from hit identification through lead optimization without the risk of single-supplier stockout that affects niche, custom-synthesized comparators such as the N‑pyridyl TDH inhibitor [2].

Quote Request

Request a Quote for 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.